



Application Notes and Protocols for Antiproliferative Agent-34

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Compound of Interest		
Compound Name:	Antiproliferative agent-34	
Cat. No.:	B12373920	Get Quote

These application notes provide detailed protocols for utilizing **Antiproliferative Agent-34**, a potent multi-target kinase inhibitor, in cell-based assays. The information is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Introduction

Antiproliferative Agent-34 (also known as Compound A14) is a small molecule inhibitor targeting multiple kinases involved in cancer cell proliferation and survival.[1][2][3] Its activity against key oncogenic drivers, particularly mutated Epidermal Growth Factor Receptor (EGFR), makes it a compound of significant interest for cancer research.[1][2][4] Notably, its efficacy is enhanced under hypoxic conditions, a common feature of the tumor microenvironment.[1][2][3]

Data Presentation Kinase Inhibitory Activity

Antiproliferative Agent-34 demonstrates potent inhibitory activity across a range of kinases. The half-maximal inhibitory concentrations (IC_{50}) are summarized below.



Target Kinase	IC ₅₀ (nM)
JAK2	30.93
PDGFRα	42.53
ROS1	106.90
FLT3	108.00
EGFR L858R/T790M	177
FLT4	226.60
EGFR WT	1567

Data sourced from MedChemExpress.[1][2][3]

Cell-Based Antiproliferative Activity

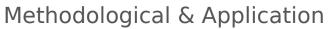
The compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cell lines, with increased potency in hypoxic environments.

Cell Line	Condition	IC50 (nM)	Fold Improvement (Hypoxia vs. Normoxia)
H1975	Normoxic	< 40	4-6 fold
H1975	Нурохіс	< 10	
HCC827	Normoxic	< 40	4-6 fold
HCC827	Нурохіс	< 10	

Data sourced from MedChemExpress.[1][2][3]

Signaling Pathway

Antiproliferative Agent-34 targets several key signaling pathways implicated in cancer cell growth, survival, and angiogenesis. By inhibiting receptor tyrosine kinases (RTKs) like EGFR,

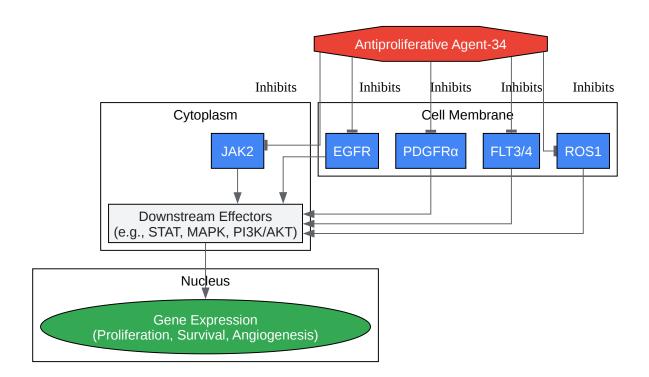




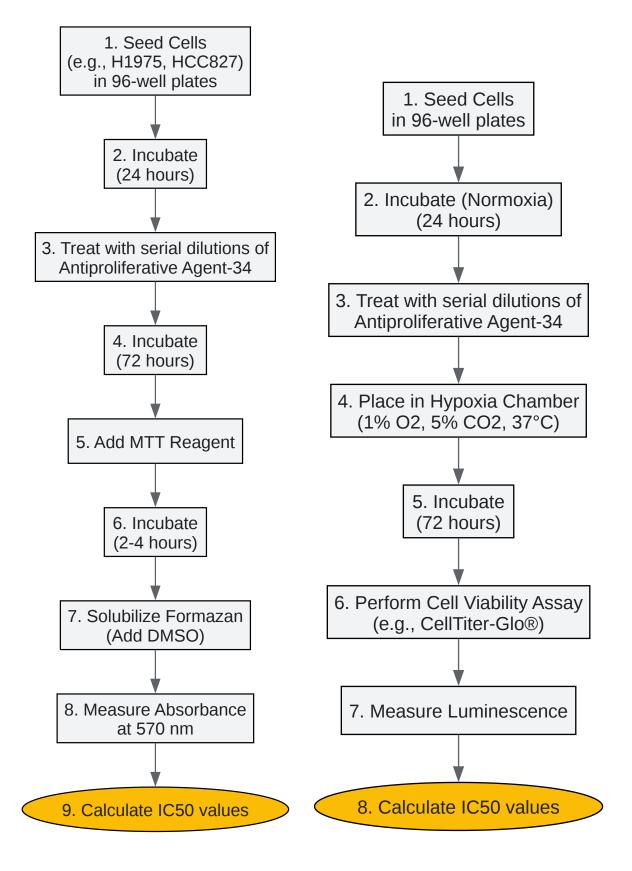


PDGFR α , and FLT3/4, as well as the downstream JAK2 kinase, it can disrupt multiple oncogenic signaling cascades.









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